2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride
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Overview
Description
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is a chemical compound with a unique structure that includes a cyclopentane ring fused to a pyrazole ring, with a sulfonyl chloride functional group attached. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of 2-methylcyclopentanone with hydrazine to form the pyrazole ring, followed by sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
- 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
Uniqueness
Compared to its analogs, 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications. The sulfonyl chloride group makes it a versatile intermediate for the synthesis of various derivatives, which can be tailored for specific applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)5-3-2-4-6(5)9-10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRGWIGMGMCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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